

# Ecological Risk Assessment of Fonofos in Terrestrial Environments: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Fonofos** is an organophosphate insecticide that has been voluntarily canceled and is no longer commercially available in the United States.[1] This document is intended for informational and research purposes only.

# **Executive Summary**

**Fonofos**, a non-systemic organophosphate insecticide, poses a significant ecological risk to terrestrial environments due to its high acute toxicity to a broad range of non-target organisms. As a potent acetylcholinesterase (AChE) inhibitor, its primary mode of action disrupts the nervous system of invertebrates and vertebrates alike. This guide provides a comprehensive overview of the ecological risks associated with **Fonofos**, summarizing key toxicity data, outlining experimental protocols for risk assessment, and illustrating the toxicological pathways. The information presented is intended to support researchers, scientists, and professionals in understanding the environmental impact of organophosphate insecticides.

# **Physicochemical Properties and Environmental Fate**

**Fonofos** is a clear, light-yellow liquid with a distinct aromatic odor.[1] Its environmental persistence is moderate and influenced by soil type, organic matter content, rainfall, and sunlight.[2] While it has low water solubility, it is miscible with most organic solvents. **Fonofos** is moderately to essentially immobile in soil, with a tendency to adsorb to organic matter, which can reduce its potential for leaching into groundwater.[1][3] However, it can be transported to



surface waters via runoff.[2] Biodegradation by soil microorganisms is a major route of degradation.[1]

Table 1: Physicochemical Properties of Fonofos

Property	Value	Reference	
Chemical Name	O-ethyl S-phenyl ethylphosphonodithioate	[2]	
CAS Number	944-22-9	[2]	
Molecular Formula	C10H15OPS2	[4]	
Molecular Weight	246.3 g/mol	[4]	
Water Solubility	Low	[4]	
Log Kow	3.9	[4]	
Vapor Pressure	$2.1 \times 10^{-4}$ mmHg at $25^{\circ}$ C	[4]	
Soil Half-life	Moderately persistent	[2]	

# **Ecotoxicity to Terrestrial Organisms**

**Fonofos** exhibits high toxicity to a wide range of terrestrial organisms, including mammals, birds, and soil invertebrates. Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1] This leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation of muscarinic and nicotinic receptors and resulting in neurotoxicity.[5][6][7]

## **Terrestrial Invertebrates**

Organophosphate insecticides, including **Fonofos**, are known to be toxic to soil invertebrates. While specific LC50 and NOEC values for **Fonofos** on key soil organisms like Eisenia fetida and Lumbricus terrestris are not readily available in the reviewed literature, the general toxicity of this chemical class to earthworms is well-documented.[8][9][10]

Table 2: Acute Toxicity of Selected Organophosphates to Eisenia fetida



Insecticide	48h LC50 (μg/cm²) (Contact Filter Paper)	Reference
Phorate	20	[9][11]
Profenofos	3.55 - 4.56	[9][11]
Various Organophosphates	3.64 - 75.75	[8]

### **Birds**

**Fonofos** is highly toxic to birds. Acute oral toxicity studies have demonstrated lethal effects at low doses. While specific chronic and reproductive toxicity data (NOAEC) for **Fonofos** are limited in the available literature, the potential for adverse reproductive effects from organophosphate exposure is a significant concern.[12][13][14]

Table 3: Avian Toxicity of Fonofos

Species	Endpoint	Value	Reference
Mallard duck (Anas platyrhynchos)	Acute Oral LD50	16.9 - 128 mg/kg	[15]
Northern bobwhite quail (Colinus virginianus)	Acute Oral LD50	12 - 14 mg/kg	[15]
Red-winged blackbird (Agelaius phoeniceus)	Acute Oral LD50	10 mg/kg	[15]
Japanese quail (Coturnix japonica)	5-day Dietary LC50	284 ppm	[15]

Field studies have documented mortality in waterfowl and secondary poisoning in raptors due to the use of granular **Fonofos** formulations.[16]

## **Mammals**

**Fonofos** is highly toxic to mammals via oral and dermal routes of exposure.[15]



Table 4: Mammalian Toxicity of Fonofos

Species	Endpoint	Value	Reference
Rat (male)	Acute Oral LD50	6.8 - 18.5 mg/kg	[15]
Rat (female)	Acute Oral LD50	3.2 - 7.9 mg/kg	[15]
Rabbit (female)	Dermal LD50	25 mg/kg	[15]
Rat	Dermal LD50	147 mg/kg	[15]
Guinea pig	Dermal LD50	278 mg/kg	[15]
Rat	3-generation reproduction NOEL	31.6 ppm (highest dose tested)	[17]
Dog	2-year feeding study NOEL	8 ppm	[17]

#### **Terrestrial Plants**

Specific phytotoxicity data (EC50, NOEC) for **Fonofos** on various plant species is not extensively available in the reviewed literature. However, one study on Vigna radiata (mung bean) seedlings indicated that Profenofos, a related organophosphate, caused significant reductions in morphological traits and pigment concentrations.[18][19] Standardized testing protocols, such as OECD Guideline 208, are used to assess the potential for pesticides to affect seedling emergence and growth.[7][8][20]

## **Soil Microorganisms**

**Fonofos** can impact soil microbial communities and their functions. Studies have shown that **Fonofos** can decrease the populations of fungi and aerobic nitrogen-fixers, while increasing denitrifying bacteria.[3][21] Such alterations can affect crucial soil processes like nitrogen cycling.[12][22]

# **Experimental Protocols**

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the ecological risk of chemicals.



## **Earthworm Acute Toxicity Test (OECD Guideline 207)**

This test evaluates the acute toxicity of substances to earthworms (Eisenia fetida).[9]

- Principle: Adult earthworms are exposed to the test substance in an artificial soil substrate over a 14-day period.
- Methodology:
  - Test Substance Preparation: The test substance is thoroughly mixed into the artificial soil at a range of concentrations.
  - Exposure: A defined number of adult earthworms (typically 10) are introduced into each test container with the treated soil.
  - $\circ$  Test Conditions: The test is conducted under controlled temperature (20  $\pm$  2  $^{\circ}$ C) and lighting (continuous light) for 14 days.
  - Observations: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in behavior and body weight, are also recorded.
- Endpoints: The primary endpoint is the 14-day LC50 (lethal concentration for 50% of the population). The No-Observed-Effect Concentration (NOEC) can also be determined.

# Terrestrial Plant Test: Seedling Emergence and Seedling Growth (OECD Guideline 208)

This guideline is used to assess the effects of chemicals on seedling emergence and early growth of terrestrial plants.[7][8][20]

- Principle: Seeds of selected plant species are exposed to the test substance in or on the soil,
  and effects on emergence and growth are observed over a period of 14 to 21 days.
- Methodology:
  - Test Species: A minimum of three plant species from different families are typically used.



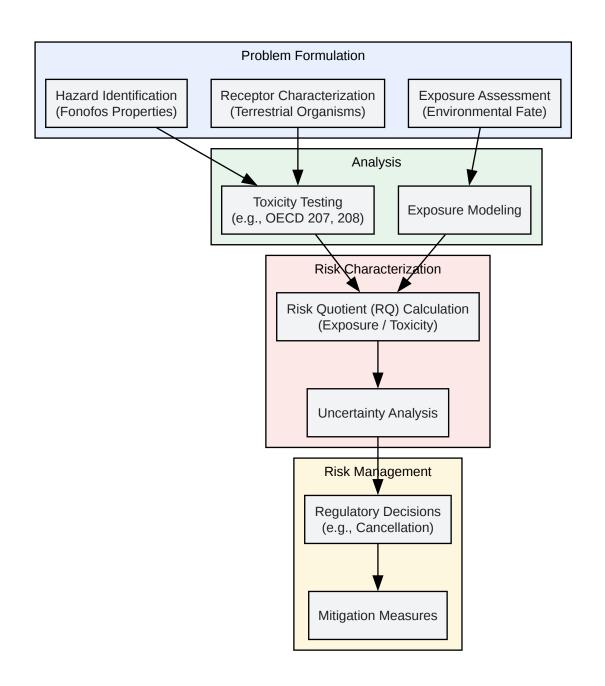
- Test Substance Application: The test substance is either incorporated into the soil or sprayed onto the soil surface.
- Exposure: Seeds are sown in pots containing the treated soil.
- Test Conditions: The test is conducted in a controlled environment with specific temperature, humidity, and light conditions.
- Observations: Seedling emergence is recorded daily. At the end of the test, shoot height and shoot dry weight are measured. Visual signs of phytotoxicity are also noted.
- Endpoints: The primary endpoints are the EC50 (effective concentration causing a 50% effect) for seedling emergence and growth inhibition (biomass and height). The NOEC can also be determined.

# Signaling Pathways and Experimental Workflows Acetylcholinesterase Inhibition Pathway

The primary mechanism of **Fonofos** toxicity is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).







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